molecular formula C8H9F3N2 B13043364 (1S)-1-(3,4,5-trifluorophenyl)ethane-1,2-diamine

(1S)-1-(3,4,5-trifluorophenyl)ethane-1,2-diamine

Cat. No.: B13043364
M. Wt: 190.17 g/mol
InChI Key: XCQUUGAHDFWBHH-SSDOTTSWSA-N
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Description

(1S)-1-(3,4,5-Trifluorophenyl)ethane-1,2-diamine is a chiral diamine derivative featuring a 3,4,5-trifluorophenyl substituent and an ethane-1,2-diamine backbone. The compound’s stereochemistry (1S configuration) and fluorine substitution pattern confer unique physicochemical and biological properties, making it relevant in medicinal chemistry and drug development.

Properties

Molecular Formula

C8H9F3N2

Molecular Weight

190.17 g/mol

IUPAC Name

(1S)-1-(3,4,5-trifluorophenyl)ethane-1,2-diamine

InChI

InChI=1S/C8H9F3N2/c9-5-1-4(7(13)3-12)2-6(10)8(5)11/h1-2,7H,3,12-13H2/t7-/m1/s1

InChI Key

XCQUUGAHDFWBHH-SSDOTTSWSA-N

Isomeric SMILES

C1=C(C=C(C(=C1F)F)F)[C@@H](CN)N

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)C(CN)N

Origin of Product

United States

Biological Activity

(1S)-1-(3,4,5-trifluorophenyl)ethane-1,2-diamine, with the CAS number 1213612-76-0 and molecular formula C8H9F3N2, is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. The presence of three fluorine atoms on the phenyl ring enhances its chemical properties, making it a valuable candidate for various therapeutic applications.

The compound primarily acts as an inhibitor of Dipeptidyl Peptidase IV (DPP4), a serine protease involved in glucose metabolism. By inhibiting DPP4, this compound increases the levels of active incretin hormones such as GLP-1 (glucagon-like peptide-1). This action leads to enhanced insulin secretion and reduced glucagon release, which are crucial for managing diabetes .

Structure-Activity Relationship

The trifluoromethyl group significantly influences the compound's binding affinity and selectivity towards DPP4. Studies have demonstrated that modifications in the molecular structure can lead to variations in biological activity. For instance, the introduction of different substituents on the phenyl ring can enhance or diminish the inhibitory effects on DPP4 .

In Vitro Studies

In vitro studies have shown that this compound exhibits promising results against various cell lines. For example:

  • Cytotoxicity : The compound has been tested for cytotoxic effects against cancer cell lines such as HeLa cells. Results indicated significant cytotoxic activity with IC50 values comparable to established chemotherapeutic agents .
  • Antimicrobial Activity : Preliminary data suggest potential antimicrobial properties against certain bacterial strains, although further studies are required to establish these effects conclusively .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds to highlight its unique efficacy:

Compound NameMolecular FormulaBiological Activity
(1R)-1-(2,4,5-Trifluorophenyl)ethane-1,2-diamineC8H11Cl2F3N2DPP4 Inhibition
1-(3,5-Difluorophenyl)ethane-1,2-diamineC8H10F2N2Moderate DPP4 Inhibition
1-(3-Chlorophenyl)ethane-1,2-diamineC8H10ClN2Low Antimicrobial Activity

Case Study 1: DPP4 Inhibition in Diabetes Management

A study investigated the effects of this compound on diabetic models. The results indicated that treatment with the compound led to a significant reduction in blood glucose levels compared to control groups. This suggests its potential utility as a therapeutic agent in diabetes management .

Case Study 2: Cytotoxic Effects on Cancer Cells

In another study focusing on cancer therapeutics, this compound was evaluated for its cytotoxic properties against various cancer cell lines. The findings revealed that the compound exhibited selective cytotoxicity with lower IC50 values than traditional chemotherapeutics like cisplatin .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have shown that (1S)-1-(3,4,5-trifluorophenyl)ethane-1,2-diamine exhibits promising anticancer properties. Its ability to inhibit specific protein interactions involved in tumor growth has been investigated. For example:

  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound significantly inhibited the proliferation of cancer cell lines through targeted action on the epidermal growth factor receptor (EGFR) pathway.

Neuroprotective Effects
Research indicates that this compound may also have neuroprotective effects. It has been studied in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.

  • Data Table: Neuroprotective Studies
StudyModel UsedKey Findings
Smith et al. (2023)Mouse model of Alzheimer'sReduced amyloid plaque formation
Johnson et al. (2024)In vitro neuronal culturesDecreased oxidative stress markers

Materials Science

Fluorinated Polymers
The incorporation of this compound into polymer matrices has been explored to enhance material properties such as thermal stability and chemical resistance.

  • Application Example : In the development of fluorinated polymers for coatings, this compound has been used to improve hydrophobicity and durability against harsh chemicals.

Data Table: Material Properties

PropertyControl PolymerPolymer with this compound
Thermal Stability (°C)250280
Water Contact Angle (°)90110

Environmental Science

Wastewater Treatment
The compound has been investigated for its potential use in wastewater treatment processes due to its ability to bind heavy metals and organic pollutants.

  • Case Study : A study conducted by Lee et al. (2024) demonstrated that using this compound in adsorption processes significantly reduced the concentration of lead and cadmium in contaminated water samples.

Data Table: Adsorption Efficiency

PollutantInitial Concentration (mg/L)Final Concentration (mg/L)Removal Efficiency (%)
Lead50590
Cadmium30390

Chemical Reactions Analysis

Oxidation Reactions

The primary amine groups undergo selective oxidation under controlled conditions:

Reaction TypeReagents/ConditionsProductsKey Observations
Amine oxidationH₂O₂, KMnO₄, or O₂ (catalytic)Imines, amine oxidesOxidation preferentially targets the less sterically hindered primary amine. Kinetic studies show 70–85% conversion under acidic aqueous conditions.
Aromatic ring oxidationNot observedFluorine substituents deactivate the ring toward electrophilic oxidation.

Mechanistic Insight : Oxidation of the terminal amine proceeds via radical intermediates in the presence of peroxide agents, forming imine derivatives. The trifluorophenyl group remains inert due to strong electron-withdrawing effects.

Reduction Reactions

While the compound itself is a diamine, it participates in reductive processes as a catalyst or intermediate:

Reaction TypeReagents/ConditionsRoleOutcome
Reductive aminationLiAlH₄, H₂/Pd-CCatalyst supportFacilitates C=O bond reduction in ketones/aldehydes via hydrogen bonding interactions.
Self-reductionNo observable self-reduction under standard conditions.

Substitution Reactions

The amine groups act as nucleophiles in alkylation and acylation:

Reaction TypeReagentsProductsYield*
N-AlkylationAlkyl halides (e.g., CH₃I)Tertiary amines60–75% (polar aprotic solvents, 50–80°C).
N-AcylationAcetyl chloride, DCCAmides85–92% (room temperature, THF).
Aromatic substitutionHNO₃/H₂SO₄No reaction (fluorine deactivates ring).

*Yields optimized via design of experiments (DoE) methodologies .

Coupling Reactions

The compound serves as a precursor in cross-coupling and cyclization:

Reaction TypePartners/ConditionsProductsApplications
Suzuki-MiyauraAryl boronic acids, Pd(PPh₃)₄Biaryl derivativesLigand synthesis for asymmetric catalysis .
CyclocondensationCarbonyl compounds (e.g., aldehydes)Benzodiazepine analogsPharmaceutical intermediates (antidepressant leads) .

Key Finding : The trifluorophenyl group enhances electrophilicity at the β-carbon, enabling regioselective C–C bond formation in Pd-catalyzed couplings .

Biological Interaction Mechanisms

While not a direct chemical reaction, its interactions with enzymes inform synthetic applications:

TargetInteraction TypeFunctional Impact
Serine proteasesHydrogen bonding via amine groupsCompetitive inhibition (Kᵢ = 2.3 μM).
GPCRsFluorine-mediated hydrophobic bindingPartial agonism (EC₅₀ = 8.9 μM).

Comparative Reactivity Table

Reaction Class(1S)-1-(3,4,5-Trifluorophenyl)ethane-1,2-diamineAnalogues (e.g., dichlorophenyl variant)
Oxidation rate (H₂O₂)85% conversion in 2 hr45% conversion (lower electron withdrawal).
N-Alkylation yield75%62% (steric hindrance in dichloro analog).
Aromatic reactivityInertNitration observed (chlorine less deactivating).

Industrial-Scale Optimization

  • Continuous flow synthesis : Achieves 90% purity at 10 kg/day throughput (residence time: 3 min, T = 70°C) .

  • DoE-validated parameters : Temperature and solvent selection critical for minimizing disubstituted byproducts .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ in fluorine substitution positions on the phenyl ring and diamine linker length. These variations influence electronic, steric, and lipophilic properties:

Compound Name Substituent Positions CAS Number Molecular Formula Key Features
(1S)-1-(3,4,5-Trifluorophenyl)ethane-1,2-diamine 3,4,5-F Not provided C₈H₉F₃N₂ Symmetrical F substitution
(1S)-1-(2,4,5-Trifluorophenyl)ethane-1,2-diamine 2,4,5-F 1213478-95-5 C₈H₉F₃N₂ Asymmetric F substitution
N,N'-Bis(2,4,6-trifluorophenyl)ethane-1,2-diamine (B1) 2,4,6-F (both rings) Not provided C₁₄H₁₀F₆N₂ Dual phenyl groups; higher lipophilicity
Propane-1,3-diamine derivatives (e.g., Compound 11, 14, 15) Variable Not provided Varies Longer linker; increased cytotoxicity

Key Observations :

  • Symmetry vs.
  • Linker Length : Ethane-1,2-diamine derivatives generally exhibit lower cytotoxicity compared to propane-1,3-diamine analogs, as seen in antimycobacterial studies .

Mechanistic Insights :

  • Fluorine substitution enhances membrane permeability and target binding via hydrophobic and electrostatic interactions .
Lipophilicity and Solubility

For example:

  • N,N'-Bis(2,4,6-trifluorophenyl)ethane-1,2-diamine (B1) : ClogP ≈ 3.2 (estimated).
  • Non-fluorinated ethane-1,2-diamine analogs: ClogP ≈ 1.5–2.0 .

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